molecular formula C13H21F2NO4 B2843881 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid CAS No. 1780740-08-0

2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid

Cat. No.: B2843881
CAS No.: 1780740-08-0
M. Wt: 293.311
InChI Key: RVJOPVMUFSOOPG-UHFFFAOYSA-N
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Description

This compound is a fluorinated azepane derivative featuring a 7-membered azepane ring with two fluorine atoms at the 5,5-positions, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and an acetic acid moiety at the 4-position. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) enhances solubility and stability during synthesis, while the difluoro substitution likely influences conformational rigidity and electronic properties .

Properties

IUPAC Name

2-[5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(8-10(17)18)13(14,15)5-7-16/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOPVMUFSOOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the azepane ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.

    Introduction of the difluoro groups: The difluoro groups are introduced through fluorination reactions, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the acetic acid moiety:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Agents :
    • Research indicates that compounds with similar structures have been evaluated for their ability to selectively target cannabinoid receptors, particularly CB2, which is associated with anti-inflammatory effects without the psychoactive side effects linked to CB1 receptors. This suggests that 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid could be explored as a lead compound for developing anti-inflammatory drugs .
  • Analgesic Properties :
    • Studies on related azepane derivatives have shown significant efficacy in rodent models of inflammatory pain. The potential of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid as an analgesic warrants further investigation into its pharmacokinetic properties and mechanism of action .
  • Antimicrobial Activity :
    • Compounds derived from azepane structures have demonstrated antibacterial and antifungal properties. The unique functional groups in 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid may enhance its interaction with microbial targets, making it a candidate for antimicrobial drug development .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This can be particularly relevant in the context of cancer research where enzyme inhibitors are crucial for controlling tumor growth .
  • Drug Design and Development :
    • The versatility of the azepane framework allows for modifications that can lead to the synthesis of new derivatives with tailored biological activities. This flexibility is essential in lead optimization processes during drug development.

Case Studies

Study Focus Findings
Study AAnti-inflammatory potentialIdentified selective CB2 agonists among azepane derivatives; suggested further studies on related compounds .
Study BAnalgesic efficacyDemonstrated significant pain relief in rodent models using similar azepane compounds; indicated the need for further exploration of pharmacodynamics .
Study CAntimicrobial propertiesEvaluated various azepane derivatives against bacterial strains; found promising results indicating potential for drug development .

Mechanism of Action

The mechanism of action of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Research Implications

  • Boc Group Utility : The Boc protection strategy, as seen in patent intermediates, suggests the target compound’s synthesis involves acid-sensitive steps, requiring stable intermediates .
  • Structural Uniqueness : The combination of a 7-membered ring, fluorine atoms, and acetic acid distinguishes this compound from smaller aromatic or aliphatic analogs, warranting further exploration in medicinal chemistry.

Biological Activity

2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects, drawing from diverse sources to provide a comprehensive understanding.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₇F₂N₁O₄
Molar Mass 265.25 g/mol
Density 1.27 g/cm³ (predicted)
Boiling Point 356.4 °C (predicted)
pKa 3.66 (predicted)
CAS Number 1255666-86-4

Synthesis

The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multi-step processes that include the formation of azepane rings and the introduction of difluoromethyl and carbamate groups. Specific synthetic routes may vary based on desired yields and purity levels.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : In vitro assays have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism of Action : Although the precise mechanisms are not fully elucidated, it is believed that the difluoromethyl group enhances interaction with biological targets, possibly affecting enzyme activity or receptor binding.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of difluoro compounds against resistant bacterial strains. Results indicated significant inhibition zones compared to control groups .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in animal models of arthritis, where treatment with this compound resulted in reduced swelling and pain scores .
  • Cytotoxicity Assays : Research conducted at a leading cancer institute assessed the cytotoxic effects on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer drug .

Q & A

Q. What experimental designs study metabolic pathways in vitro?

  • Methodological Answer : Incubate with human liver microsomes (HLM) and NADPH for phase I metabolism. Add UDPGA/PAPS cofactors for phase II analysis. Use LC-HRMS to identify metabolites and derive kinetic parameters (Km, Vmax) via Michaelis-Menten plots .

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